

Chemical Characterization of Bromo Dapagliflozin: An In-depth Technical Guide

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Compound of Interest

Compound Name: Dapagliflozin impurity A

Cat. No.: B12369943

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical characterization of Bromo Dapagliflozin, a key intermediate and potential impurity in the synthesis of Dapagliflozin. This document outlines the essential analytical techniques and experimental protocols necessary for the identification, quantification, and qualification of this compound, ensuring the quality and safety of the final active pharmaceutical ingredient (API).

Introduction

Bromo Dapagliflozin, chemically known as 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is a significant compound in the process development and manufacturing of Dapagliflozin, a potent and selective SGLT2 inhibitor used for the treatment of type 2 diabetes mellitus. The presence and quantity of Bromo Dapagliflozin as an impurity must be carefully controlled to meet stringent regulatory requirements. This guide details the necessary spectroscopic and chromatographic methods for its thorough characterization.

Physicochemical Properties

A foundational aspect of chemical characterization is the determination of fundamental physicochemical properties. Bromo Dapagliflozin is a white to off-white crystalline solid.

Property	Value	Reference
Chemical Name	4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene	[1][2][3][4]
Synonyms	Dapagliflozin Bromo Impurity, 5-Bromo-2-chloro-4'-ethoxydiphenylmethane	[1][2][3][5]
CAS Number	461432-23-5	[1][2][3][6]
Molecular Formula	C ₁₅ H ₁₄ BrClO	[1][2][4][6]
Molecular Weight	325.63 g/mol	[2][4][6]
Melting Point	41-43 °C	[7]
Boiling Point	393.0 ± 32.0 °C at 760 mmHg	[4]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of Bromo Dapagliflozin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectral Data of Bromo Dapagliflozin (400 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.20-7.28	m	3H	Aromatic protons
7.08	d, J = 8.8 Hz	2H	Aromatic protons
6.83	d, J = 8.8 Hz	2H	Aromatic protons
4.00	q, J = 7.0 Hz	2H	-OCH ₂ CH ₃
3.96	s	2H	-CH ₂ -
1.40	t, J = 7.0 Hz	3H	-OCH ₂ CH ₃

Table 2: ¹³C NMR Spectral Data of Bromo Dapagliflozin (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
157.6	Aromatic C-O
141.3	Aromatic C
133.5	Aromatic C
133.1	Aromatic C
130.9	Aromatic C-H
130.5	Aromatic C-H
130.4	Aromatic C-H
130.0	Aromatic C-H
120.4	Aromatic C-Br
114.6	Aromatic C-H
63.4	-OCH ₂ CH ₃
38.2	-CH ₂ -
14.9	-OCH ₂ CH ₃

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.

Table 3: Mass Spectrometry Data of Bromo Dapagliflozin

Technique	Ionization Mode	m/z	Assignment
LC-MS	ESI Positive	325	[M+H] ⁺

Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present in the molecule. While specific peak values for Bromo Dapagliflozin are not readily available in public literature, a representative spectrum would exhibit characteristic absorptions for C-H (aromatic and aliphatic), C=C (aromatic), C-O (ether), C-Cl, and C-Br bonds.

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for assessing the purity of Bromo Dapagliflozin and for its quantification as an impurity in Dapagliflozin.

Table 4: Typical HPLC/UPLC Method Parameters for Dapagliflozin and its Impurities

Parameter	HPLC Method 1	UPLC Method
Column	Kromasil 100-5-C8 (100 mm × 4.6 mm)	Zorbax phenyl column (50 x 3.0 mm, 1.8 µm)
Mobile Phase	Acetonitrile:Water (52:48)	Acetonitrile:Water (70:30, v/v)
Flow Rate	1.0 mL/min	0.1 mL/min
Detection	UV at 224 nm	PDA at 230 nm
Injection Volume	Not Specified	2 µL
Column Temperature	Not Specified	25 °C

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of characterization results.

NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve approximately 10-20 mg of Bromo Dapagliflozin in 0.5-0.7 mL of deuterated chloroform (CDCl_3).
- **Instrumentation:** Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- **Data Acquisition:** Record the ^1H spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. For ^{13}C NMR, use a proton-decoupled pulse sequence.
- **Data Processing:** Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

Mass Spectrometry Protocol

- **Sample Preparation:** Prepare a dilute solution of Bromo Dapagliflozin in a suitable solvent such as methanol or acetonitrile (typically 1-10 $\mu\text{g/mL}$).
- **Instrumentation:** Use a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
- **LC Method:** A rapid gradient or isocratic elution can be used to introduce the sample into the mass spectrometer.
- **MS Acquisition:** Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected molecular ion.

HPLC/UPLC Protocol

- **Mobile Phase Preparation:** Prepare the mobile phase as specified in Table 4. Filter and degas the solvents before use.

- **Standard Solution Preparation:** Accurately weigh and dissolve Bromo Dapagliflozin reference standard in a suitable diluent (e.g., mobile phase) to prepare a stock solution. Prepare working standards by serial dilution.
- **Sample Solution Preparation:** Prepare the sample solution of the Dapagliflozin API at a known concentration in the diluent.
- **Chromatographic Run:** Equilibrate the column with the mobile phase. Inject the standard and sample solutions and record the chromatograms.
- **Data Analysis:** Identify the Bromo Dapagliflozin peak in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the purity or impurity level based on the peak area response.

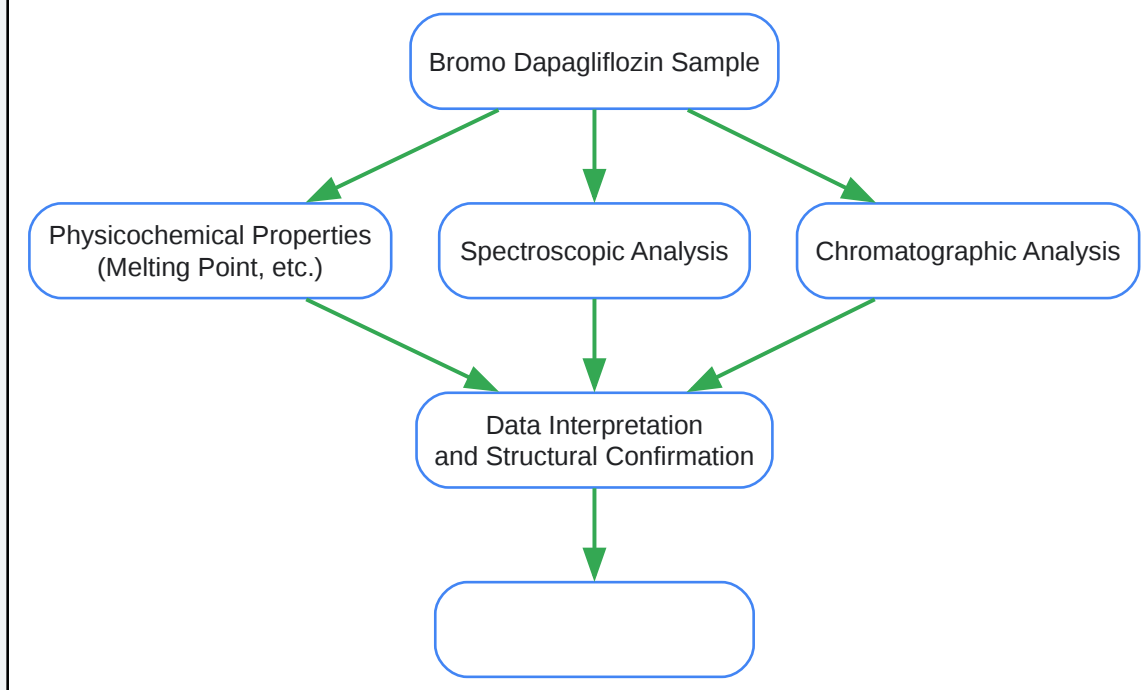
Visualizations

Chemical Structure of Bromo Dapagliflozin

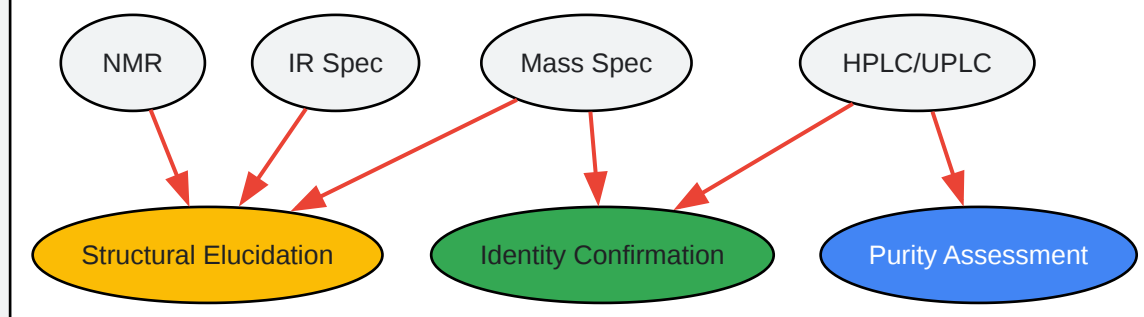
Bromo Dapagliflozin
(4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene)

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Chemical Characterization Workflow for Bromo Dapagliflozin



Relationship of Analytical Techniques for Characterization



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